N,N-diméthylglycine

Vue d'ensemble

Description

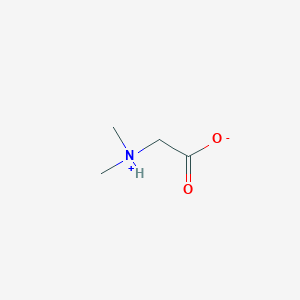

N,N-diméthylglycine : est un dérivé de l'acide aminé glycine, caractérisé par la présence de deux groupes méthyles liés à l'atome d'azote. Il s'agit d'un composé naturel présent dans divers aliments comme les haricots et le foie. La this compound a été commercialisée comme complément alimentaire en raison de ses bienfaits potentiels pour la santé .

Applications De Recherche Scientifique

Chimie : La N,N-diméthylglycine est utilisée comme réactif biochimique dans diverses réactions et études chimiques.

Biologie : Elle joue un rôle dans le métabolisme de la choline en glycine, agissant comme un métabolite intermédiaire .

Médecine : La this compound a été étudiée pour ses bienfaits potentiels pour améliorer l'utilisation de l'oxygène, réduire la fatigue et améliorer les performances d'endurance. Elle a également été étudiée pour ses effets sur les patients atteints de sclérose en plaques progressive .

Industrie : Le composé est utilisé comme additif alimentaire dans l'alimentation animale pour améliorer la croissance et les performances .

Mécanisme d'action

La this compound agit comme un agoniste du site glycine du récepteur NMDA, influençant la neurotransmission dans le système nerveux central . Elle améliore également l'utilisation de l'oxygène par les tissus et interagit avec les radicaux libres, offrant des effets antioxydants .

Mécanisme D'action

Target of Action

N,N-Dimethylglycine (DMG) is a tertiary amino acid that naturally occurs as an intermediate metabolite in choline-to-glycine metabolism . It has been found to act as an agonist of the glycine site of the NMDA receptor . The primary target of DMG is the Monomeric sarcosine oxidase .

Mode of Action

DMG interacts with its targets, primarily the Monomeric sarcosine oxidase, to influence various biochemical processes. It is involved in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction .

Biochemical Pathways

DMG is involved in several biochemical pathways. It is formed in the liver mitochondria by the action of ß-homocysteine methyltransferase during the metabolism of homocysteine to methionine . Betaine, which is formed from choline, is the methyl donor in this reaction, and DMG is formed by the removal of one methyl group from betaine . It is also involved in the Glycine and Serine Metabolism, Betaine Metabolism, and Methionine Metabolism .

Pharmacokinetics

It is known that dmg is formed in the liver mitochondria during the metabolism of homocysteine to methionine . More research is needed to fully understand the ADME properties of DMG and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMG. For example, in broiler diets, DMG has been shown to improve the feed:gain ratio without being accumulated in consumer parts . . More research is needed to fully understand how environmental factors influence the action of DMG.

Analyse Biochimique

Biochemical Properties

N,N-Dimethylglycine acts as an agonist of the glycine site of the NMDA receptor . It is involved in the metabolism of homocysteine to methionine, where it is formed by the removal of one methyl group from betaine .

Cellular Effects

N,N-Dimethylglycine sodium salt (DMG-Na) has been shown to promote the proliferation of cultured human epidermal HaCaT keratinocytes . It also promotes keratinocyte migration and upregulates the synthesis and release of specific growth factors . DMG-Na exerts robust anti-inflammatory and antioxidant effects .

Molecular Mechanism

N,N-Dimethylglycine has been found to interact with monomeric sarcosine oxidase, an enzyme from Bacillus sp. (strain B-0618)

Dosage Effects in Animal Models

Limited studies have been performed on the dosage effects of N,N-Dimethylglycine in animal models. There is anecdotal evidence that it may benefit animals with certain immune, cardiovascular, or metabolic diseases .

Metabolic Pathways

N,N-Dimethylglycine is involved in several metabolic pathways, including glycine and serine metabolism, betaine metabolism, and the metabolism of homocysteine to methionine .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles :

Méthode de neutralisation : La N,N-diméthylglycine peut être synthétisée par neutralisation de son sel de sodium avec de l'acide sulfurique.

Méthode de l'acide monochloroacétique : Une autre méthode consiste à traiter l'acide monochloroacétique avec de la diméthylamine aqueuse suivie d'acide chlorhydrique, ce qui donne de la this compound sous forme de chlorhydrate.

Méthodes de production industrielle : La production industrielle utilise souvent la méthode de neutralisation en raison de son rendement plus élevé et de sa rentabilité. Le procédé implique une distillation à la vapeur intermédiaire et une isolation de l'acétonitrile N,N-diméthylamino, suivie d'une hydrolyse caustique et d'une extraction au méthanol .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La N,N-diméthylglycine peut subir des réactions d'oxydation, en particulier dans les systèmes biologiques où elle est métabolisée.

Réduction : Elle peut être réduite en amines plus simples dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes méthyles peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers halogénoalcanes et nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Produit du formaldéhyde et de la glycine.

Réduction : Donne des amines plus simples.

Substitution : Donne la formation de dérivés de glycine substitués.

Comparaison Avec Des Composés Similaires

Composés similaires :

Glycine : L'acide aminé parent à partir duquel la N,N-diméthylglycine est dérivée.

Bétaïne : Un autre dérivé méthylé de la glycine, impliqué dans des voies métaboliques similaires.

Sarcosine : Un composé apparenté formé par la déméthylation de la this compound.

Unicité : La this compound est unique en raison de ses deux groupes méthyles sur l'atome d'azote, qui confèrent des propriétés biochimiques et des rôles métaboliques distincts par rapport à ses analogues .

Activité Biologique

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of glycine and has garnered attention for its diverse biological activities. This article explores the various aspects of DMG's biological activity, including its anti-inflammatory effects, antioxidant properties, and potential therapeutic applications, particularly in dermatological and neurological contexts.

Overview of N,N-Dimethylglycine

N,N-Dimethylglycine is a simple amino acid derivative that plays a role in several metabolic pathways. It is involved in the metabolism of methionine and is considered to have beneficial effects on growth, physical performance, and overall health when used as a dietary supplement. DMG is found in various food sources, including meats and some plants, and is often marketed as a supplement for enhancing athletic performance and cognitive function.

Anti-Inflammatory Effects

Recent studies have highlighted DMG's significant anti-inflammatory properties. A study published in July 2023 demonstrated that N,N-dimethylglycine sodium salt (DMG-Na) effectively promotes the proliferation and migration of human epidermal keratinocytes, which are crucial for skin repair processes. In vitro experiments showed that DMG-Na treatment led to:

- Increased Proliferation : DMG-Na significantly increased the number of Ki67-positive cells, indicating enhanced cellular proliferation.

- Enhanced Wound Healing : In scratch wound assays, DMG-Na accelerated the rate of wound closure.

- Growth Factor Release : Treatment resulted in the upregulation of specific growth factors associated with skin healing .

Antioxidant Properties

The antioxidant capacity of DMG has been investigated in various contexts. For instance, research on in vitro-produced bovine embryos revealed that DMG supplementation significantly improved blastocyst development under oxidative stress conditions. Specifically:

- Oxidative Stress Mitigation : The presence of DMG during embryo culture reduced oxidative stress effects induced by high oxygen concentrations and hydrogen peroxide exposure.

- Cell Viability : Enhanced cell viability was observed with DMG treatment, suggesting its role in protecting cells from oxidative damage .

Neurological Applications

DMG has also been studied for its potential benefits in neurological disorders. A double-blind placebo-controlled study evaluated its effectiveness in children with autism spectrum disorders. Although both groups (placebo and DMG) showed improvements on behavioral measures, the differences were not statistically significant. Nonetheless, the findings suggest that further investigation into DMG's role in neurodevelopmental conditions may be warranted .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of N,N-dimethylglycine across different studies:

Case Studies

- Dermatitis Models : In a study assessing DMG-Na's effects on dermatitis models, it was found to exert robust anti-inflammatory effects, improving skin barrier function and reducing inflammation markers .

- Bovine Embryo Development : The use of DMG during embryo culture significantly improved developmental outcomes under oxidative stress conditions, indicating its protective role .

Propriétés

IUPAC Name |

2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGPVCHZBVARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074336 | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-68-9 | |

| Record name | N,N-Dimethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.